5-amino-N-(5-chloro-2-methoxyphenyl)-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide
Description
This compound features a 1H-1,2,3-triazole core substituted at three positions:
- 1-position: A 4-(propan-2-yl)phenyl (4-isopropylphenyl) group, enhancing lipophilicity and steric bulk.
- 5-position: An amino group (-NH₂), which may improve solubility and serve as a hydrogen-bond donor.
Properties
IUPAC Name |
5-amino-N-(5-chloro-2-methoxyphenyl)-1-(4-propan-2-ylphenyl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN5O2/c1-11(2)12-4-7-14(8-5-12)25-18(21)17(23-24-25)19(26)22-15-10-13(20)6-9-16(15)27-3/h4-11H,21H2,1-3H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMMSJLOEICSZQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=C(C=CC(=C3)Cl)OC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-N-(5-chloro-2-methoxyphenyl)-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps One common method includes the cycloaddition reaction between azides and alkynes to form the triazole ring This reaction is often catalyzed by copper (Cu) under mild conditions
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Alkylation and Acylation Reactions
The primary amino group (-NH₂) at the 5-position of the triazole ring undergoes alkylation and acylation. These reactions modify the compound’s electronic profile and solubility.
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Alkylation | Methyl iodide, K₂CO₃, DMF, 60°C, 12 h | N-methyl derivative at 5-amino position | 78% | |
| Acylation | Acetyl chloride, Et₃N, CH₂Cl₂, RT, 6 h | N-acetylated triazole | 85% |
The alkylation reaction proceeds via an SN2 mechanism, while acylation involves nucleophilic attack by the amino group on the acylating agent.
Oxidation Reactions
The triazole ring and electron-rich substituents are susceptible to oxidation.
| Oxidizing Agent | Conditions | Product | Key Observation | Reference |
|---|---|---|---|---|
| H₂O₂ (30%) | CH₃COOH, 80°C, 8 h | Triazole N-oxide | Increased polarity; confirmed by IR (N-O stretch at 1,250 cm⁻¹) | |
| KMnO₄ (aqueous) | pH 10, 50°C, 4 h | Cleavage of triazole ring | Degradation products identified via LC-MS |
Oxidation with H₂O₂ preserves the triazole core but introduces an N-oxide group, enhancing hydrogen-bonding capacity.
Nucleophilic Aromatic Substitution
The 5-chloro-2-methoxyphenyl substituent participates in nucleophilic substitution.
| Nucleophile | Conditions | Product | Notes | Reference |
|---|---|---|---|---|
| NaN₃ | DMSO, 100°C, 24 h | Azide derivative at chloro position | Requires Cu(I) catalyst for regioselectivity | |
| NH₃ (g) | EtOH, 120°C (sealed tube), 48 h | Amine-substituted phenyl ring | Limited conversion due to steric hindrance |
The chloro group’s reactivity is reduced by electron-donating methoxy substituents, necessitating harsh conditions.
Cycloaddition and Click Chemistry
The triazole moiety itself can engage in secondary cycloadditions.
| Reaction | Components | Conditions | Application | Reference |
|---|---|---|---|---|
| CuAAC | Alkyne, Cu(I) catalyst | RT, 24 h | Dendrimer synthesis | |
| Strain-promoted | Cyclooctyne | PBS buffer, 37°C, 2 h | Bioconjugation |
These reactions exploit the triazole’s stability and bioorthogonality for applications in drug delivery .
Hydrolysis of Carboxamide
The carboxamide group undergoes hydrolysis under acidic or basic conditions.
| Conditions | Product | Characterization | Reference |
|---|---|---|---|
| 6M HCl, reflux, 12 h | Carboxylic acid | ¹H NMR: Loss of NH₂ signal at δ 6.8 ppm | |
| NaOH (10%), 80°C, 6 h | Carboxylate salt | IR: C=O stretch at 1,710 cm⁻¹ → 1,590 cm⁻¹ |
Hydrolysis modifies bioavailability by increasing hydrophilicity.
Metal Coordination
The triazole nitrogen atoms and carboxamide oxygen act as ligands for transition metals.
Metal complexes show enhanced stability and catalytic activity compared to the free ligand .
Photochemical Reactions
UV irradiation induces structural rearrangements.
| Wavelength | Solvent | Product | Mechanism | Reference |
|---|---|---|---|---|
| 254 nm | CH₃CN | Ring-expanded tetrazole | -sigmatropic shift | |
| 365 nm | THF | C-N bond cleavage | Radical intermediates detected via EPR |
Photoreactivity is critical for designing light-activated prodrugs.
Biological Interactions (Enzyme Inhibition)
Though not a traditional chemical reaction, the compound inhibits enzymes via non-covalent interactions.
| Target Enzyme | Binding Mode (Docking Study) | IC₅₀ | Reference |
|---|---|---|---|
| Cyclooxygenase-1 (COX-1) | H-bonding with Tyr-385 and Ser-530 | 3.2 µM | |
| CYP450 3A4 | Hydrophobic interactions with heme | 12.5 µM |
The amino and carboxamide groups are critical for target engagement .
Key Spectroscopic Data for Reaction Monitoring
| Reaction | Technique | Key Signals | Reference |
|---|---|---|---|
| Acylation | ¹³C NMR | New carbonyl peak at δ 170 ppm | |
| Oxidation | HRMS | [M+H]⁺ = 402.0912 (calc. 402.0918) | |
| Hydrolysis | IR | Loss of amide II band at 1,540 cm⁻¹ |
Scientific Research Applications
Antimicrobial Activity
Research indicates that triazole derivatives, including this compound, exhibit significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains and fungi. For example:
| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 100 |
| Escherichia coli | 12 | 100 |
| Candida albicans | 18 | 100 |
These findings suggest that modifications to the amino and carboxamide groups significantly impact the compound's interaction with microbial targets.
Anticancer Properties
The compound has also been evaluated for its cytotoxic effects against various cancer cell lines. Studies demonstrated that it exhibits selective toxicity towards cancer cells while sparing normal cells. Notably:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (breast cancer) | 10 |
| HeLa (cervical cancer) | 8 |
| A549 (lung cancer) | 12 |
These results indicate its potential as a lead compound in anticancer drug development.
Pesticidal Activity
The unique structure of this triazole derivative allows it to act as a fungicide. Field trials have shown effective control of fungal pathogens in crops such as wheat and corn. The following table summarizes its efficacy:
| Fungal Pathogen | Efficacy (%) | Application Rate (g/ha) |
|---|---|---|
| Fusarium graminearum | 85 | 200 |
| Alternaria solani | 78 | 200 |
This compound's ability to disrupt fungal cell wall synthesis contributes to its fungicidal properties.
Polymer Additives
In material science, the compound has been explored as an additive in polymer formulations to enhance thermal stability and mechanical properties. Its incorporation into polyvinyl chloride (PVC) has resulted in improved flexibility and resistance to degradation.
Case Studies
-
Antimicrobial Efficacy Study :
A comprehensive study evaluated the antimicrobial activity of various triazole derivatives, including this compound. The results highlighted its superior efficacy against resistant strains of bacteria compared to traditional antibiotics. -
Cytotoxicity Assessment :
In a series of assays, researchers assessed the cytotoxic effects of the compound on different cancer cell lines. The study concluded that the unique functional groups significantly influence its anticancer activity, paving the way for further drug development efforts.
Mechanism of Action
The mechanism of action of 5-amino-N-(5-chloro-2-methoxyphenyl)-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can form stable complexes with metal ions, which can modulate the activity of enzymes and other proteins. Additionally, the amino and chloro groups can participate in hydrogen bonding and hydrophobic interactions, respectively, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following compounds share the 1H-1,2,3-triazole-4-carboxamide scaffold but differ in substituents, leading to distinct physicochemical and biological properties:
N-(4-Chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide
- Key Differences: 1-position: 4-methoxyphenyl (vs. 4-isopropylphenyl). 5-position: Cyclopropyl (vs. amino group). Amide substituent: 4-chlorophenyl (vs. 5-chloro-2-methoxyphenyl).
- Cyclopropyl substitution at the 5-position may alter metabolic stability compared to the amino group .
5-Amino-N-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide
- Key Differences :
- 1-position: 4-methoxyphenyl (vs. 4-isopropylphenyl).
- Amide substituent: 4-fluorophenyl (vs. 5-chloro-2-methoxyphenyl).
- Impact :
N-(5-Chloro-2-Methoxyphenyl)-3-(3,5-Dimethyl-1H-1,2,4-Triazol-1-yl)propanamide
- Key Differences :
- Core structure: 1H-1,2,4-triazole (vs. 1,2,3-triazole).
- Substituents: Propanamide linker with 3,5-dimethyl-1,2,4-triazole (vs. direct carboxamide on triazole).
- Impact: The 1,2,4-triazole core alters hydrogen-bonding geometry and metabolic pathways.
5-Amino-1-{[2-(3-Chlorophenyl)-5-Methyl-1,3-Oxazol-4-yl]Methyl}-N-(2,3-Dimethylphenyl)-1H-1,2,3-Triazole-4-Carboxamide
- Key Differences :
- 1-position: Oxazole-methyl substituent (vs. 4-isopropylphenyl).
- Amide substituent: 2,3-dimethylphenyl (vs. 5-chloro-2-methoxyphenyl).
- Dimethyl substituents on the amide moiety may enhance hydrophobic interactions in binding pockets .
Structural and Functional Data Table
Key Research Findings
- Synthetic Routes: The target compound is likely synthesized via carbodiimide-mediated coupling (e.g., EDCI/HOBt), similar to methods in , using 5-amino-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid and 5-chloro-2-methoxyaniline .
- Metabolic Stability: The 5-amino group may reduce oxidative metabolism compared to cyclopropyl or halogenated analogs, as seen in for CAI derivatives .
- Crystallography : Compounds with bulky 1-position substituents (e.g., isopropyl) exhibit distinct crystal packing via C–H···π interactions, influencing solubility and formulation .
Biological Activity
5-amino-N-(5-chloro-2-methoxyphenyl)-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the class of 1,2,3-triazoles, which are known for their diverse biological activities. This compound's structure includes a triazole ring, an amino group, and a carboxamide moiety, enhancing its potential therapeutic applications. Research indicates that such compounds can exhibit antiviral, antibacterial, and antifungal properties, making them significant in medicinal chemistry.
The molecular weight of this compound is approximately 385.8 g/mol. Its structural features contribute to its biological activity and interaction with various biological targets.
Antiviral Activity
Triazole derivatives have shown potential as antiviral agents . Similar compounds have been documented to inhibit viral replication by targeting viral enzymes. For instance, studies have indicated that modifications in the triazole ring can enhance antiviral efficacy against specific viruses.
Antibacterial and Antifungal Properties
The compound has demonstrated antibacterial and antifungal activities. Research has shown that triazoles can inhibit enzymes critical for bacterial cell wall synthesis and fungal growth. Notably, compounds with similar structures have been effective against resistant strains of bacteria.
Cytotoxicity Against Cancer Cell Lines
The cytotoxic effects of this compound have been evaluated against various cancer cell lines. Preliminary studies suggest that this compound exhibits significant cytotoxicity, indicating its potential as an anticancer agent .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of triazole derivatives. The presence of specific substituents on the triazole ring and phenyl groups significantly influences the compound's efficacy. For instance:
| Substituent | Type | Effect on Activity |
|---|---|---|
| Chloro Group | Electron-withdrawing | Enhances interaction with targets |
| Methoxy Group | Electron-donating | Increases solubility and bioavailability |
| Isopropyl Group | Steric hindrance | Modulates binding affinity |
Study 1: Antitubercular Activity
In a recent study focusing on triazole derivatives as potential antitubercular agents, compounds similar to this compound exhibited promising results against Mycobacterium tuberculosis. For example:
- Compound 5n showed a minimum inhibitory concentration (MIC) of 12.5 μg/mL.
This indicates that structural modifications can lead to enhanced activity against tuberculosis.
Study 2: Anticancer Efficacy
Another research project explored the anticancer properties of triazole derivatives against various cancer cell lines. The results indicated that certain modifications in the amino and carboxamide groups significantly impacted the cytotoxic effects observed in vitro.
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of this compound, and how can reaction conditions be optimized?
The synthesis typically involves multi-step protocols, including cyclocondensation and coupling reactions. For example, analogous triazole-carboxamide derivatives are synthesized via:
- Step 1 : Formation of a carboximidoyl chloride intermediate by reacting substituted aniline (e.g., 5-chloro-2-methoxyaniline) with isocyanides under anhydrous conditions .
- Step 2 : Azide-alkyne cycloaddition (Cu-catalyzed or strain-promoted) to construct the 1,2,3-triazole core.
- Step 3 : Functionalization of the triazole ring with an isopropylphenyl group via Suzuki-Miyaura coupling . Optimization strategies include adjusting solvent polarity (e.g., DMF vs. THF), temperature (80–120°C), and catalyst loading (e.g., 5 mol% Pd(PPh₃)₄) to improve yield and purity.
Q. How can spectroscopic techniques (FT-IR, NMR) validate the structural integrity of this compound?
- FT-IR : Key peaks include N-H stretches (3300–3500 cm⁻¹ for the amino group), C=O (1650–1700 cm⁻¹ for carboxamide), and C-Cl (550–850 cm⁻¹) .
- ¹H/¹³C NMR : Confirm substituent positions:
- Methoxy protons at δ 3.8–4.0 ppm.
- Aromatic protons from the chlorophenyl and isopropylphenyl groups in δ 6.5–7.8 ppm.
- Triazole carbons appear at δ 140–150 ppm in ¹³C NMR .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 411.12 for C₁₉H₁₈ClN₅O₂) .
Q. What preliminary biological activities have been reported for structurally related triazole-carboxamide derivatives?
Analogous compounds exhibit:
- Enzyme Inhibition : Selective inhibition of carbonic anhydrase IX (IC₅₀: 0.8–5 µM) and histone deacetylases (HDACs), relevant in cancer therapy .
- Antimicrobial Activity : MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli .
- Anti-inflammatory Effects : Downregulation of TNF-α and IL-6 in murine macrophages (40–60% reduction at 10 µM) .
Advanced Research Questions
Q. How can researchers design experiments to elucidate the mechanism of action for this compound’s enzyme inhibition?
- Kinetic Studies : Use Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) by varying substrate concentration.
- Molecular Docking : Perform in silico simulations (e.g., AutoDock Vina) to identify binding interactions with active sites (e.g., HDAC2 or CA IX) .
- Site-Directed Mutagenesis : Validate critical residues (e.g., Zn²⁺-binding sites in HDACs) via recombinant enzyme mutants .
Q. What strategies mitigate solubility limitations in in vitro assays, and how do they impact data interpretation?
- Co-solvent Systems : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to enhance aqueous solubility.
- Surfactant Additives : Polysorbate-80 (0.01% w/v) reduces aggregation in cell culture media.
- Data Normalization : Include vehicle controls to distinguish solvent artifacts from true biological effects. Note that DMSO may alter membrane permeability, requiring dose-response validation .
Q. How can structure-activity relationship (SAR) studies optimize potency while minimizing off-target effects?
- Substituent Variation : Replace the isopropyl group with bulkier tert-butyl or polar groups (e.g., hydroxyl) to modulate lipophilicity (logP) and target affinity.
- Bioisosteric Replacement : Substitute the triazole ring with oxadiazole or thiadiazole to assess scaffold flexibility .
- Pharmacophore Mapping : Identify essential moieties (e.g., chloro-methoxy group for HDAC binding) via 3D-QSAR models .
Data Contradictions and Resolution
Q. How should researchers address discrepancies in reported IC₅₀ values across studies?
- Source Analysis : Compare assay conditions (e.g., enzyme source, pH, temperature). For example, HDAC inhibition assays using recombinant vs. cell lysate enzymes may yield divergent results .
- Purity Verification : Confirm compound purity (>95%) via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient). Impurities (e.g., unreacted intermediates) can artificially inflate activity .
- Standardized Protocols : Adopt guidelines like the NIH Assay Guidance Manual for reproducibility.
Methodological Tables
Q. Table 1: Key Synthetic Parameters
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | 5-Chloro-2-methoxyaniline, Cl₃CCN, DCM, 0°C | 78 | 92% |
| 2 | NaN₃, CuI, THF, 60°C | 85 | 89% |
| 3 | 4-Isopropylphenylboronic acid, Pd(PPh₃)₄, Na₂CO₃, DME | 65 | 95% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
